CRT-0105446 is a small molecule inhibitor specifically designed to target LIM kinases, which are involved in various cellular processes such as cytoskeletal organization and cell motility. This compound has garnered attention for its potential applications in cancer therapy due to its ability to inhibit the activity of LIM kinase 1 and LIM kinase 2, both of which play significant roles in tumor progression and metastasis. The compound was developed through a systematic drug discovery effort that aimed to identify effective inhibitors of these kinases.
CRT-0105446 is classified as a LIM kinase inhibitor. It was identified during a research initiative focused on developing novel compounds that could disrupt the function of LIM kinases in cancer cells. The compound's chemical structure is characterized by a specific arrangement of functional groups that confer its inhibitory properties against LIM kinase activity .
The synthesis of CRT-0105446 involves several key steps, primarily focusing on the formation of the core structure via strategic chemical reactions. The synthesis typically includes:
The process has been optimized for efficiency, allowing for multi-decagram scale production in a single batch, which is crucial for further biological testing and evaluation .
The molecular structure of CRT-0105446 can be described as follows:
The compound features a pyridine ring, trifluoromethyl groups, and an isobutyramide moiety, which contribute to its binding affinity for LIM kinases. The structural arrangement allows for effective interaction with the ATP-binding site of these enzymes, inhibiting their activity at low nanomolar concentrations .
CRT-0105446 undergoes various chemical reactions during its synthesis and biological evaluation:
The mechanism of action for CRT-0105446 involves:
Key physical and chemical properties of CRT-0105446 include:
These properties are critical for formulating the compound into therapeutic agents or experimental probes .
CRT-0105446 holds promise for various scientific uses:
LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that function as master regulators of cytoskeletal dynamics through their control of actin microfilaments and microtubules. These kinases phosphorylate and inactivate cofilin, an actin-depolymerizing factor, leading to actin filament stabilization. This process directly influences cell motility, invasion, and metastatic dissemination [1] [9]. Beyond actin regulation, LIMKs modulate microtubule dynamics through mechanisms independent of cofilin phosphorylation. They influence mitotic spindle organization, chromosome segregation, and microtubule stability, as evidenced by increased α-tubulin acetylation following LIMK inhibition [1] [9].
Elevated LIMK expression correlates strongly with aggressive cancer phenotypes. In metastatic breast, prostate, and renal cancers, LIMK1 overexpression enhances invasive capacity by promoting actin-rich protrusions (invadopodia) and ECM degradation [2] . LIMK2 is particularly critical for mitotic fidelity, where its dysfunction induces spindle abnormalities and mitotic defects, contributing to genomic instability [1] [9]. This dual role in cytoskeletal reorganization positions LIMKs as pivotal drivers of cancer progression.
Table 1: Cytoskeletal Components Regulated by LIMK1/2
Cytoskeletal Element | Regulatory Mechanism | Functional Consequence in Cancer |
---|---|---|
Actin microfilaments | Cofilin phosphorylation (inactivation) | Enhanced cell migration and invasion |
Microtubules | Increased α-tubulin acetylation | Mitotic spindle defects, altered cell division |
Intermediate filaments | Vimentin network reorganization | EMT progression, mesenchymal phenotypes |
Table 2: Cancer Correlates of LIMK Overexpression
Cancer Type | Elevated LIMK Isoform | Clinical Association |
---|---|---|
Breast cancer | LIMK1 | Metastatic progression, poor survival |
Prostate cancer | LIMK1 | Androgen resistance, bone metastasis |
Renal cell carcinoma | LIMK1/2 | Tumor invasiveness |
Neuroblastoma | LIMK2 | Chemoresistance |
Targeting LIMK addresses three fundamental challenges in oncology: metastasis, invasion, and chemoresistance. By disrupting cofilin phosphorylation, LIMK inhibitors promote actin filament depolymerization, reducing cancer cell motility and invasion. Preclinical models demonstrate that LIMK inhibition suppresses transendothelial migration and matrix metalloproteinase (MMP) secretion, critical steps in intravasation and extravasation during metastasis [2] [8].
LIMK inhibition also reverses resistance to microtubule-targeting agents. Tumor cells with elevated LIMK2 expression exhibit resistance to vinca alkaloids (e.g., vincristine) and taxanes. LIMK inhibitors sensitize these cells by disrupting spindle assembly and enhancing mitotic catastrophe. In rhabdomyosarcoma and neuroblastoma models, LIMK inhibition synergizes with microtubule-destabilizing drugs to overcome inherent resistance [1] [9]. Furthermore, LIMK1 facilitates survival signaling pathways (e.g., EGFR, Raf) that drive therapeutic escape. Combined inhibition of LIMK and these kinases demonstrates enhanced anti-proliferative effects, validating LIMK’s role in adaptive resistance [1] [6].
Table 3: Therapeutic Targeting Strategies Involving LIMK Inhibition
Therapeutic Challenge | LIMK-Related Mechanism | Intervention Approach |
---|---|---|
Metastatic dissemination | Cofilin-mediated actin polymerization | Blockade of invadopodia formation |
Chemoresistance to microtubule agents | Mitotic spindle integrity defects | Combinatorial LIMK + vinca alkaloids |
Adaptive kinase signaling | Crosstalk with EGFR/p38/Raf pathways | LIMK inhibitor + kinase inhibitor co-administration |
CRT-0105446 (chemical name: N-(5-(3-(4-methoxy-2-(trifluoromethyl)phenyl)pyridin-4-yl)thiazol-2-yl)isobutyramide) emerged from systematic structure-activity relationship (SAR) optimization of aminothiazole derivatives. Developed by Cancer Research UK’s therapeutic discovery group, this compound was designed to overcome limitations of earlier LIMK inhibitors like BMS-5, which exhibited off-target effects on tubulin polymerization [3] [4] [10]. Key milestones in its development include:
Table 4: Chemical and Pharmacological Profile of CRT-0105446
Property | Specification | Significance |
---|---|---|
Chemical Formula | C₂₀H₁₈F₃N₃O₂S | Molecular weight: 421.44 g/mol |
LIMK1 IC₅₀ | 8 nM | High potency against primary target |
Cellular p-cofilin IC₅₀ | 1–2 μM | Functional target engagement |
% Invasion inhibition (3 μM) | 52% | Anti-metastatic efficacy |
% Viability (10 μM) | 100% | Favorable cytotoxicity profile |
Table 5: Comparison of Select LIMK Inhibitors
Inhibitor | LIMK1 IC₅₀ (nM) | Cellular p-Cofilin IC₅₀ (μM) | Key Distinguishing Features |
---|---|---|---|
CRT-0105446 | 8 | 1–2 | Isoform-selective (LIMK1 > LIMK2) |
CRT-0105950 | 8 | 1 | Balanced LIMK1/LIMK2 inhibition |
BMS-5 | 7–8 | 0.5 | Off-target tubulin effects |
Pyr1 | 50 | 10 | Broad-spectrum kinase activity |
CRT-0105446’s efficacy extends beyond breast cancer models. In a landmark screen across 656 cancer cell lines, CRT-0105446 and its analogue CRT-0105950 demonstrated pronounced anti-proliferative effects in rhabdomyosarcoma, neuroblastoma, and renal carcinoma cells [1] [2]. This broad activity profile, combined with its favorable in vitro safety window, positions CRT-0105446 as a promising candidate for targeted cancer therapy, particularly in malignancies driven by cytoskeletal dysregulation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7